METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzofuran and thiophene ring system
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
The synthesis of METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amido Group: This step involves the reaction of the benzofuran derivative with an amine to form the amido group.
Synthesis of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction.
Coupling of Benzofuran and Thiophene Rings: The final step involves coupling the benzofuran and thiophene rings through appropriate linkers and reaction conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development. It can be screened for various biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
- Tert-butyl (2S)-2-({4-[4-(4-methoxy-3,5-dimethyl-1-benzofuran-2-amido)phenyl]benzene}sulfonamido)-3-methylbutanoate
- (2S)-2-({4-[4-(4-methoxy-3,5-dimethyl-1-benzofuran-2-amido)phenyl]benzene}sulfonamido)-3-methylbutanoic acid
These compounds share structural similarities with this compound but differ in their functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of benzofuran and thiophene rings, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(3,5-dimethyl-1-benzofuran-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-9-6-7-14-13(8-9)11(3)16(24-14)17(21)20-18-15(19(22)23-5)10(2)12(4)25-18/h6-8H,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQVTLMSAZMZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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